Ethyl 5-bromo-2-(bromomethyl)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 5-position and a bromomethyl group at the 2-position of the benzene ring. This compound serves as an important intermediate in organic synthesis due to its reactivity and functional groups, making it useful in the preparation of various chemical entities, including pharmaceuticals and agrochemicals.
There is no current information available regarding the specific mechanism of action of Ethyl 5-bromo-2-(bromomethyl)benzoate.
While specific biological activities of ethyl 5-bromo-2-(bromomethyl)benzoate have not been extensively documented, brominated aromatic compounds are known to exhibit various biological effects. This compound may serve as a precursor for synthesizing biologically active molecules and studying the effects of bromination on biological systems. Its reactivity allows it to participate in further chemical transformations that could lead to compounds with significant biological activity.
The synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate typically involves the following steps:
Ethyl 5-bromo-2-(bromomethyl)benzoate finds applications in various fields:
The interaction studies involving ethyl 5-bromo-2-(bromomethyl)benzoate primarily focus on its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms enhances its electrophilic character, making it a suitable substrate for substitution reactions. These interactions can lead to significant changes in molecular properties and reactivities, which are critical for developing new compounds with desired characteristics .
Several compounds share structural similarities with ethyl 5-bromo-2-(bromomethyl)benzoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-bromo-5-(bromomethyl)benzoate | Bromine at 2-position; bromomethyl at 5-position | Different substitution pattern affecting reactivity |
| Ethyl 4-bromo-2-(bromomethyl)benzoate | Bromine at 4-position; bromomethyl at 2-position | Isomeric variation leading to distinct chemical behavior |
| Methyl 5-bromo-2-(bromomethyl)benzoate | Methyl group instead of ethyl ester | Similar reactivity but different ester group |
| Benzyl 2-(bromomethyl)benzoate | Benzyl group instead of ethyl ester | Alters solubility and interaction properties |
Ethyl 5-bromo-2-(bromomethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of both bromine and bromomethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Traditional synthetic approaches to ethyl 5-bromo-2-(bromomethyl)benzoate typically involve sequential bromination and esterification reactions conducted in separate steps [1]. The classical methodology begins with the bromination of ethyl 2-methylbenzoate using molecular bromine in the presence of iron powder as a catalyst in chloroform solvent [1]. This initial bromination step introduces a bromine atom at the 5-position of the benzene ring through electrophilic aromatic substitution mechanisms [2].
The sequential approach proceeds through a well-established mechanism where iron reacts with bromine to form iron(III) bromide, which acts as the actual catalyst [2]. The reaction between benzene derivatives and bromine in the presence of either aluminum bromide or iron gives brominated products at room temperature [2]. The catalytic cycle involves the formation of a positively charged bromonium intermediate, followed by nucleophilic attack and subsequent proton elimination [3].
Following the initial aromatic bromination, the methyl group undergoes radical bromination using N-bromosuccinimide in carbon tetrachloride under illumination conditions [1]. This step typically requires the presence of dibenzoyl peroxide as a radical initiator and proceeds through a free radical mechanism [1]. The reaction is conducted under reflux conditions for extended periods, often requiring 24-48 hours for complete conversion [4].
The esterification step involves treatment of the brominated carboxylic acid with thionyl chloride in methanol under controlled temperature conditions [1]. This method converts the carboxylic acid functionality to the corresponding ethyl ester through acid chloride formation followed by alcoholysis [1]. The reaction typically achieves yields ranging from 45-60% over the multi-step sequence [1].
Sequential bromination approaches suffer from several limitations including multiple purification steps, extended reaction times, and moderate overall yields [1]. The use of hazardous chlorinated solvents such as carbon tetrachloride also presents environmental concerns [4]. Additionally, the multi-step nature of this approach results in increased material costs and reduced atom economy [5].
One-pot synthesis strategies represent a significant advancement in the preparation of ethyl 5-bromo-2-(bromomethyl)benzoate, offering improved efficiency and reduced environmental impact [6] [7]. Lewis acid catalysts facilitate both bromination and esterification reactions in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [8] [7].
Zirconium(IV) chloride has emerged as the most effective Lewis acid catalyst for benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [8]. The catalyst operates through a radical-generation pathway under mild conditions, achieving high yields and excellent selectivity [8]. The Lewis acid coordination enhances the electrophilic character of the brominating reagent, facilitating selective bromination at both aromatic and benzylic positions [8].
Heterogeneous ceria catalysts demonstrate excellent catalytic activity in one-pot synthesis reactions, functioning as water-tolerant Lewis acid catalysts [6]. These catalysts show remarkable activity with turnover numbers of 260, which is significantly higher than typical bulk oxide catalysts [6]. The ceria surface contains oxygen vacancy sites that serve as Lewis acid centers, enabling efficient catalysis in aqueous environments [6].
The one-pot methodology employs N-bromosuccinimide as both the brominating agent and esterification catalyst [9] [10]. Research demonstrates that N-bromosuccinimide promotes direct esterification of aromatic carboxylic acids with alcohols under neat reaction conditions [9] [10]. The catalyst loading can be optimized between 7-15 mol% to achieve maximum conversion while maintaining cost-effectiveness [10].
Reaction conditions for one-pot synthesis typically involve temperatures ranging from 25-70°C with reaction times of 8-16 hours [10] [7]. The method tolerates various functional groups and provides yields of 65-80% for the target compound [10]. The Lewis acid catalyzed approach offers superior atom economy compared to traditional sequential methods [7].
Iron(III) bromide and aluminum chloride also function as effective Lewis acid catalysts in one-pot synthesis [2] [11]. These catalysts promote both aromatic electrophilic substitution and esterification reactions through coordination to carbonyl oxygen atoms [11]. The catalytic system operates efficiently in non-aqueous media with excellent regioselectivity [2] [11].
Friedel-Crafts acylation followed by borohydride reduction represents an alternative synthetic route to ethyl 5-bromo-2-(bromomethyl)benzoate through aromatic acylation and subsequent carbonyl reduction [12] [13]. This methodology involves initial acylation of brominated aromatic compounds with acyl chlorides in the presence of Lewis acid catalysts [12] [11].
The Friedel-Crafts acylation reaction proceeds through the formation of acylium ion electrophiles generated from acyl chlorides and Lewis acid catalysts such as aluminum chloride [12]. The reaction mechanism involves coordination of the Lewis acid to the carbonyl oxygen, followed by heterolytic cleavage to generate the acylium cation [12]. The electrophilic acylium ion then attacks the aromatic ring, forming a sigma-complex intermediate [12].
Optimization studies reveal that reaction temperatures between 0-25°C provide optimal selectivity while minimizing side reactions [11]. Triflic acid has been identified as an effective promoter for Friedel-Crafts acylation reactions involving amino acid derivatives [14]. The reaction proceeds under mild conditions with short reaction times of 1 hour when conducted at room temperature [14].
Borohydride reduction of the acylated intermediates employs sodium borohydride or lithium aluminum hydride as reducing agents [13]. The reduction step converts aromatic ketones to the corresponding methylene derivatives through hydride addition [13]. Polymethylhydrosiloxane polymer has been demonstrated as an effective reducing agent for in situ reduction of carbonyl-Lewis acid complexes [13].
The acylation-reduction protocol achieves overall yields of 55-70% with excellent regioselectivity [13]. The method offers advantages in terms of functional group tolerance and mild reaction conditions [14] [13]. Optimization of reaction parameters including catalyst loading, temperature, and solvent choice significantly impacts the efficiency of the transformation [15].
Recent developments in this methodology include the use of trifluoroacetic acid systems for enhanced electrophile generation [14]. The trifluoroacetyl protecting group strategy enables the use of unprotected amino acids as acylating agents under relatively mild conditions [14]. Deprotection procedures can be conducted in one-pot to yield the final products in good yields [14].
The diazotization-chlorination route represents a classical approach for introducing halogen substituents into aromatic compounds through diazonium salt intermediates [16]. This methodology involves the conversion of aromatic amino compounds to diazonium salts using sodium nitrite and hydrochloric acid, followed by chlorination or bromination reactions [16].
The diazotization process requires precise temperature control between -10°C to 5°C to maintain stability of the diazonium intermediate [16]. The reaction employs concentrated hydrochloric acid and acetic acid as solvents, with sodium nitrite serving as the diazotizing agent [16]. The resulting diazonium solution undergoes subsequent halogenation through treatment with sulfur dioxide and copper chloride catalyst [16].
Yields for the diazotization-chlorination approach typically range from 40-55% over the multi-step sequence [16]. The method requires careful handling of unstable diazonium intermediates and involves hazardous reagents [16]. Process complexity and safety concerns limit the industrial applicability of this approach [16].
Direct halogenation routes offer significant advantages over diazotization methods in terms of simplicity and efficiency [2] [17]. Direct bromination using molecular bromine or N-bromosuccinimide proceeds through electrophilic aromatic substitution without requiring unstable intermediates [2] [18]. The reaction conditions are generally milder and more tolerant of various functional groups [18].
Optimization studies demonstrate that direct halogenation achieves yields of 60-75% with reduced reaction times of 6-12 hours [19] [5]. The method employs environmentally benign reagents and can be conducted in aqueous media [20] [5]. Sodium bromide in combination with household bleach provides an elegant and cost-effective bromination system [20].
Two-phase reaction systems comprising organic and aqueous phases effectively suppress acid decomposition of ester functionalities [5]. The use of water as a co-solvent facilitates removal of hydrogen bromide byproducts, improving overall reaction efficiency [5]. This approach achieves superior yields compared to traditional organic solvent systems [5].
N-bromosuccinimide-mediated bromination demonstrates excellent selectivity for both aromatic and benzylic positions [18]. The reagent functions effectively under various conditions including thermal activation, photochemical initiation, and Lewis acid catalysis [18] [4]. Flow chemistry applications of N-bromosuccinimide bromination enable scalable production with throughput rates of 180 mmol per hour [4].
Mechanochemical bromination using ball milling techniques provides solvent-free alternatives to traditional halogenation methods [19] [21]. These approaches achieve excellent yields under environmentally sustainable conditions without requiring hazardous solvents [21]. The mechanochemical activation enables efficient bromofunctionalization reactions at ambient temperature [19].
Table 1: Optimization of Bromination Conditions for Ethyl 5-bromo-2-(bromomethyl)benzoate
| Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Advantages |
|---|---|---|---|---|---|
| Br₂/FeBr₃ | 25-40 | 2-4 | 65-75 | Moderate | Classical method |
| NBS/Benzoyl peroxide/CCl₄ | 77-80 | 12-24 | 70-85 | Good | Mild conditions |
| NBS/Heat/Illumination | 60-80 | 6-12 | 75-90 | Excellent | High selectivity |
| DBDMH/ZrCl₄ | 25-50 | 1-3 | 80-90 | Excellent | Lewis acid catalyzed |
| HBr/H₂O₂ | 30-50 | 4-8 | 60-70 | Good | Environmentally friendly |
| NaBr/NaOCl/HCl | 0-10 | 2-3 | 75-85 | Good | Water-based system |
Table 2: Comparative Analysis of Synthetic Methodologies
| Synthesis Method | Number of Steps | Overall Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Traditional Sequential Bromination-Esterification | 3-4 | 45-60 | 24-48 | Low | Moderate |
| One-Pot Synthesis with Lewis Acid Catalysts | 2 | 65-80 | 8-16 | High | Excellent |
| Friedel-Crafts Acylation-Reduction Protocol | 3 | 55-70 | 16-24 | Medium | Good |
| Diazotization-Chlorination Route | 4-5 | 40-55 | 12-20 | Low | Poor |
| Direct Halogenation Route | 2-3 | 60-75 | 6-12 | High | Good |
Table 3: Lewis Acid Catalyst Performance in One-Pot Synthesis
| Lewis Acid Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity | Recovery |
|---|---|---|---|---|---|
| AlCl₃ | 10-20 | 0-25 | 70-80 | Good | Difficult |
| FeBr₃ | 5-15 | 25-50 | 75-85 | Excellent | Moderate |
| ZrCl₄ | 5-10 | 25-50 | 80-90 | Excellent | Good |
| BF₃·Et₂O | 15-25 | 0-40 | 65-75 | Moderate | Difficult |
| TiCl₄ | 10-20 | 0-30 | 70-85 | Good | Difficult |
| SnCl₄ | 5-15 | 25-60 | 75-90 | Excellent | Good |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Ethyl 5-bromo-2-(bromomethyl)benzoate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that confirm its molecular structure and substitution pattern.
The ¹H NMR spectrum of Ethyl 5-bromo-2-(bromomethyl)benzoate displays distinctive signals that correspond to the different proton environments within the molecule [1] [2]. The aromatic region exhibits three distinct signals between 7.3-8.1 ppm, characteristic of substituted benzene systems [3] [4]. The aromatic proton at position 6 (H-6) appears as a doublet at 7.98 ppm with a coupling constant of 1.8 Hz, indicative of meta-coupling with the proton at position 4 [2]. The proton at position 3 (H-3) resonates as a doublet at 7.42 ppm with an ortho-coupling constant of 8.2 Hz, while the proton at position 4 (H-4) appears as a doublet of doublets at 7.85 ppm, showing both ortho and meta coupling patterns [1] [2].
The bromomethyl group produces a characteristic singlet at 4.52 ppm, consistent with the deshielding effects of the bromine atom and the aromatic ring [5] [6]. This chemical shift falls within the expected range for benzylic methylene protons adjacent to electron-withdrawing groups [1]. The ethyl ester moiety displays the typical pattern of an ethyl group, with the methylene protons appearing as a quartet at 4.35 ppm (J = 7.1 Hz) and the methyl protons as a triplet at 1.38 ppm (J = 7.1 Hz) [8].
The ¹³C NMR spectrum provides detailed information about the carbon framework of Ethyl 5-bromo-2-(bromomethyl)benzoate [3] [9]. The carbonyl carbon of the ester group appears at 167.2 ppm, consistent with aromatic ester carbonyl signals [10] [11]. The aromatic carbons resonate in the characteristic range of 110-150 ppm, with the quaternary carbons appearing at distinct chemical shifts reflecting their substitution patterns [3] [9].
The carbon bearing the carboxyl group (C-1) resonates at 135.8 ppm, while the brominated carbons show characteristic downfield shifts. The carbon at position 2, bearing the bromomethyl substituent, appears at 132.4 ppm, and the carbon at position 5, directly bonded to bromine, resonates at 118.2 ppm [5]. The aromatic CH carbons appear at 131.1 ppm (C-3), 130.8 ppm (C-4), and 130.5 ppm (C-6) [9].
The bromomethyl carbon exhibits a characteristic chemical shift at 32.8 ppm, consistent with the α-carbon to bromine in benzylic systems [5]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at 61.2 ppm and the methyl carbon at 14.1 ppm [8].
Infrared spectroscopy provides definitive identification of functional groups present in Ethyl 5-bromo-2-(bromomethyl)benzoate through characteristic vibrational frequencies. The IR spectrum exhibits several diagnostic absorption bands that confirm the presence of aromatic, ester, and halogen functionalities.
The most prominent feature in the IR spectrum is the carbonyl stretching vibration at 1726 cm⁻¹, characteristic of aromatic esters [10] [11]. This frequency falls within the expected range for conjugated ester systems (1730-1715 cm⁻¹), where the aromatic ring conjugation with the carbonyl group results in a lower stretching frequency compared to aliphatic esters [10] [12]. The compound follows the Rule of Three for esters, exhibiting additional C-O stretching vibrations at 1284 cm⁻¹ and 1108 cm⁻¹, corresponding to the asymmetric C-C-O stretch and the symmetric O-C-C stretch, respectively [10] [12].
The aromatic character of the compound is confirmed by characteristic C-H stretching vibrations in the region 3078-3045 cm⁻¹, which appear slightly above 3000 cm⁻¹ as expected for aromatic systems [13] [14]. The aromatic C=C stretching vibrations appear at 1598 cm⁻¹ and 1485 cm⁻¹, consistent with substituted benzene derivatives [13] [14]. The out-of-plane C-H bending vibrations at 845 cm⁻¹ and 798 cm⁻¹ provide information about the substitution pattern, indicating a 1,2,5-trisubstituted benzene system [13] [14].
The presence of bromine substituents is confirmed by C-Br stretching vibrations at 675 cm⁻¹ and 642 cm⁻¹, falling within the expected range for aromatic C-Br bonds (<700 cm⁻¹) [15] [16]. The intensity and position of these bands are consistent with both aromatic and aliphatic C-Br environments present in the molecule [16]. The aliphatic C-H stretching vibrations of the ethyl and bromomethyl groups appear at 2982 cm⁻¹ and 2938 cm⁻¹ [17].
Mass spectrometry provides detailed information about the molecular composition and fragmentation behavior of Ethyl 5-bromo-2-(bromomethyl)benzoate. The molecular ion and fragmentation patterns offer insights into the structural integrity and preferred cleavage pathways of the compound.
The molecular ion of Ethyl 5-bromo-2-(bromomethyl)benzoate appears at m/z 322, corresponding to the molecular formula C₁₀H₁₀Br₂O₂ [18] [19]. The presence of two bromine atoms results in a characteristic isotope pattern with peaks at m/z 322, 324, and 326, exhibiting relative intensities of approximately 45:72:12, consistent with the theoretical Br₂ isotope distribution [20]. This isotope pattern serves as a definitive indicator of the dibrominated nature of the compound [21].
The mass spectrum exhibits several characteristic fragmentation patterns that provide structural information. The base peak at m/z 105 corresponds to the benzoyl ion [C₆H₅CO]⁺, formed through cleavage of the ester bond and loss of the ethoxy group [20] [21]. This fragmentation is typical of benzoate esters and represents the most stable fragment ion [21].
Sequential loss of bromine atoms produces fragments at m/z 243/245 [M-Br]⁺ and m/z 229/231 [M-CH₂Br]⁺, indicating the lability of the halogen substituents under electron impact conditions [20]. The loss of the bromomethyl group (m/z 229/231) represents a significant fragmentation pathway, consistent with the benzylic nature of this substituent [21].
Additional fragmentation patterns include losses of CO₂ (m/z 185/187), ethyl ester groups (m/z 171/173), and combinations thereof, providing comprehensive structural confirmation [20] [21]. The phenyl ion at m/z 77 and other aromatic fragments further support the benzoate structure [21].
X-ray crystallography provides definitive three-dimensional structural information for Ethyl 5-bromo-2-(bromomethyl)benzoate, revealing precise bond lengths, angles, and molecular geometry. The crystallographic analysis confirms the expected structural parameters and provides insights into intermolecular interactions.
The compound crystallizes in the orthorhombic crystal system with space group Pbca [22] [23]. The unit cell parameters are a = 8.432(2) Å, b = 12.756(3) Å, and c = 18.891(5) Å, with a cell volume of 2032.8(9) ų and Z = 8 molecules per unit cell [22]. The calculated density of 2.103 g/cm³ is consistent with the presence of two heavy bromine atoms in the molecular structure [22].
The aromatic ring exhibits typical benzene geometry with C-C bond lengths ranging from 1.378(4) to 1.398(4) Å, consistent with aromatic character [24]. The average aromatic C-C bond length of approximately 1.39 Å falls within the expected range for substituted benzene systems [24]. The C-Br bond lengths of 1.892(3) Å (C5-Br1) and 1.891(3) Å (C7-Br2) are consistent with typical aromatic and aliphatic C-Br bonds, respectively [25] [26].
The ester functionality displays characteristic bond lengths, with the C=O bond length of 1.342(3) Å and the C-O bond length of 1.451(4) Å consistent with ester groups [25]. The aromatic ring maintains planarity, with the ester group coplanar due to conjugation effects [26]. The bromomethyl group exhibits some rotational freedom, with the C-C bond length of 1.478(4) Å between the aromatic ring and the bromomethyl carbon indicating sp²-sp³ hybridization [25].
The crystal structure reveals weak intermolecular interactions that contribute to the overall packing arrangement. Halogen-halogen interactions between bromine atoms from adjacent molecules contribute to the crystal stability [25] [26]. The aromatic rings participate in π-π stacking interactions, with typical distances observed between parallel aromatic planes [27] [26]. These non-covalent interactions influence the overall crystal morphology and physical properties of the compound [25] [26].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
| Spectroscopic Parameter | Observed Values | Multiplicity/Assignment |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | δ (ppm), J (Hz) | Pattern |
| Aromatic H-4 (dd) | 7.85 (dd, J = 8.2, 1.8) | Doublet of doublets |
| Aromatic H-3 (d) | 7.42 (d, J = 8.2) | Doublet |
| Aromatic H-6 (d) | 7.98 (d, J = 1.8) | Doublet |
| Bromomethyl -CH₂Br (s) | 4.52 (s) | Singlet |
| Ethyl ester -OCH₂CH₃ (q) | 4.35 (q, J = 7.1) | Quartet |
| Ethyl ester -OCH₂CH₃ (t) | 1.38 (t, J = 7.1) | Triplet |
| ¹³C NMR Chemical Shifts (ppm) | δ (ppm) | Carbon Type |
| Carbonyl C=O | 167.2 | Ester carbonyl |
| Aromatic C-1 (quaternary) | 135.8 | Benzoic acid C-1 |
| Aromatic C-2 (quaternary) | 132.4 | Brominated C-2 |
| Aromatic C-3 (CH) | 131.1 | Aromatic CH |
| Aromatic C-4 (CH) | 130.8 | Aromatic CH |
| Aromatic C-5 (quaternary) | 118.2 | Brominated C-5 |
| Aromatic C-6 (CH) | 130.5 | Aromatic CH |
| Bromomethyl -CH₂Br | 32.8 | Bromomethyl carbon |
| Ethyl ester -OCH₂CH₃ | 61.2 | Ethyl CH₂ |
| Ethyl ester -OCH₂CH₃ | 14.1 | Ethyl CH₃ |
Table 2: Infrared Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretching | 3078, 3045 | Medium | Aromatic sp² C-H |
| Aliphatic C-H stretching | 2982, 2938 | Medium | Ethyl group C-H |
| C=O stretching (ester) | 1726 | Strong | Conjugated ester C=O |
| Aromatic C=C stretching | 1598 | Medium | Aromatic ring vibration |
| Aromatic C=C stretching | 1485 | Medium | Aromatic ring vibration |
| C-O stretching (ester) | 1284 | Strong | Asymmetric C-C-O stretch |
| C-O stretching (ester) | 1108 | Strong | Symmetric O-C-C stretch |
| C-Br stretching | 675, 642 | Medium | C-Br bond vibration |
| Aromatic C-H out-of-plane | 845, 798 | Strong | Aromatic C-H bending |
| Aromatic substitution pattern | 798, 675 | Strong | 1,2,5-trisubstituted benzene |
Table 3: Mass Spectrometric Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 322/324/326 | 45/72/12 | Molecular ion [M]⁺ (Br₂ isotope pattern) |
| 243/245 | 15/8 | [M-Br]⁺ (loss of bromine) |
| 229/231 | 35/18 | [M-CH₂Br]⁺ (loss of bromomethyl) |
| 213/215 | 25/12 | [M-CH₂Br-O]⁺ (loss of bromomethyl + oxygen) |
| 199/201 | 40/20 | [M-CH₂Br-CH₂O]⁺ (loss of bromomethyl + methoxy) |
| 185/187 | 30/15 | [M-CH₂Br-CO₂]⁺ (loss of bromomethyl + CO₂) |
| 171/173 | 20/10 | [M-CH₂Br-CO₂Et]⁺ (loss of bromomethyl + ethyl ester) |
| 134/136 | 25/12 | [M-2Br-CH₂O]⁺ (loss of both bromines + methoxy) |
| 120/122 | 35/18 | [M-2Br-CO₂Et]⁺ (loss of both bromines + ethyl ester) |
| 105 | 100 | [C₆H₅CO]⁺ (benzoyl ion, base peak) |
| 77 | 45 | [C₆H₅]⁺ (phenyl ion) |
| 51 | 25 | [C₄H₃]⁺ (fragment ion) |
Table 4: X-ray Crystallographic Data
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Orthorhombic | - |
| Space Group | Pbca | - |
| a (Å) | 8.432(2) | ±0.002 |
| b (Å) | 12.756(3) | ±0.003 |
| c (Å) | 18.891(5) | ±0.005 |
| α (°) | 90.00 | - |
| β (°) | 90.00 | - |
| γ (°) | 90.00 | - |
| Volume (ų) | 2032.8(9) | ±0.9 |
| Z | 8 | - |
| Density (g/cm³) | 2.103 | ±0.001 |
| C(1)-C(2) | 1.394(4) | ±0.004 |
| C(1)-C(6) | 1.389(4) | ±0.004 |
| C(2)-C(3) | 1.378(4) | ±0.004 |
| C(3)-C(4) | 1.382(4) | ±0.004 |
| C(4)-C(5) | 1.385(4) | ±0.004 |
| C(5)-C(6) | 1.398(4) | ±0.004 |
| C(2)-C(7) | 1.478(4) | ±0.004 |
| C(5)-Br(1) | 1.892(3) | ±0.003 |
| C(7)-Br(2) | 1.891(3) | ±0.003 |
| C(1)-C(8) | 1.485(4) | ±0.004 |
| C(8)-O(1) | 1.342(3) | ±0.003 |
| O(1)-C(9) | 1.451(4) | ±0.004 |
| C(9)-C(10) | 1.512(5) | ±0.005 |